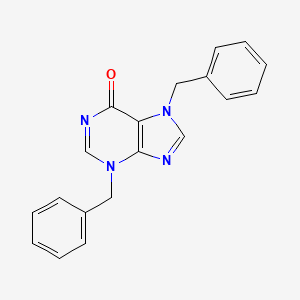

3,7-Dibenzyl-3,7-dihydro-6h-purin-6-one

Description

Overview of Purine (B94841) Derivatives as Probes in Chemical Biology

In the realm of chemical biology, purine derivatives are invaluable tools for elucidating complex biological pathways. Their structural similarity to endogenous molecules allows them to function as probes that can selectively interact with specific enzymes or receptors. researchgate.net The development of fluorescently labeled or otherwise modified purine analogues enables researchers to visualize and track biological processes in real-time. These chemical probes have been instrumental in studying enzyme kinetics, receptor binding, and cellular signaling cascades. The adaptability of the purine scaffold allows for systematic modifications to fine-tune their specificity and properties, making them indispensable for modern biomedical research.

Contextualizing 3,7-Dibenzyl-3,7-dihydro-6h-purin-6-one within Purine Scaffold Research

While specific research on This compound is not extensively documented in publicly available literature, its structure places it within the well-studied class of 3,7-disubstituted purine derivatives. The purine core of this compound is a xanthine-like scaffold, and the benzyl (B1604629) groups at the N3 and N7 positions are significant modifications that influence its chemical properties and potential biological activity. The presence of bulky, hydrophobic benzyl groups can dramatically alter the solubility, stability, and intermolecular interactions of the parent purine molecule.

Research into related 3,7-disubstituted purine derivatives has revealed a wide range of biological activities, from kinase inhibition to antiviral effects. The specific substitution pattern in This compound suggests potential applications as a chemical probe to investigate biological systems where hydrophobic interactions are key. The lack of a substituent at the C8 position and the presence of a carbonyl group at C6 are additional structural features that would govern its interactions with biological macromolecules.

The synthesis of such a compound would likely involve the alkylation of a suitable purine precursor with benzyl halides. The regioselectivity of the alkylation would be a key synthetic challenge, with the N3 and N7 positions being common sites for modification in the purine ring.

While detailed experimental data for This compound is scarce, the extensive body of research on analogous compounds provides a strong foundation for understanding its potential role and utility in chemical biology and medicinal chemistry. Further investigation into this specific molecule is warranted to fully characterize its properties and explore its potential applications.

Interactive Data Tables of Related Purine Derivatives

To provide context for the potential properties of This compound , the following tables summarize data for structurally related 3,7-disubstituted purine derivatives.

Table 1: Physicochemical Properties of Selected 3,7-Disubstituted Purine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP |

| Theobromine (3,7-dimethylxanthine) | C₇H₈N₄O₂ | 180.17 | -0.03 |

| Theophylline (1,3-dimethylxanthine) | C₇H₈N₄O₂ | 180.17 | -0.02 |

| 3,7-Diethyl-3,7-dihydro-purine-2,6-dione | C₉H₁₂N₄O₂ | 224.22 | 0.85 |

| 3,7-Dipropyl-3,7-dihydro-purine-2,6-dione | C₁₁H₁₆N₄O₂ | 252.28 | 1.73 |

Table 2: Biological Activity of Selected Purine Derivatives

| Compound | Target | Activity |

| Roscovitine (Seliciclib) | Cyclin-dependent kinases (CDKs) | Inhibitor |

| Olaparib | PARP enzymes | Inhibitor |

| Acyclovir | Viral DNA polymerase | Inhibitor |

| Theophylline | Phosphodiesterases (PDEs) | Inhibitor |

Structure

3D Structure

Properties

CAS No. |

7026-45-1 |

|---|---|

Molecular Formula |

C19H16N4O |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

3,7-dibenzylpurin-6-one |

InChI |

InChI=1S/C19H16N4O/c24-19-17-18(20-13-22(17)11-15-7-3-1-4-8-15)23(14-21-19)12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 |

InChI Key |

SSSGPYLAGTVRAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2C(=O)N=CN3CC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 3,7 Dibenzyl 3,7 Dihydro 6h Purin 6 One and Its Analogues

Established Synthetic Pathways for N-Substituted Purinones

The synthesis of N-substituted purinones, including hypoxanthine (B114508) derivatives, traditionally relies on the direct alkylation of the parent heterocycle. This approach, while straightforward, often faces challenges in controlling the site of substitution.

The direct N-alkylation of purin-6-one (hypoxanthine) with an alkylating agent like benzyl (B1604629) bromide is a common method. The purine (B94841) core possesses multiple nucleophilic nitrogen atoms (N1, N3, N7, N9), leading to the potential for a mixture of isomeric products. ub.edu For hypoxanthine, alkylation typically occurs at the N7 and N9 positions, and to a lesser extent at N1 and N3. The reaction is generally performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the purine ring, enhancing its nucleophilicity. ub.edu

Achieving a disubstituted pattern like the 3,7-dibenzyl structure often requires a stepwise approach or specific reaction conditions to influence the regiochemical outcome. For instance, the synthesis might proceed by first isolating a mono-benzylated intermediate, followed by a second benzylation step. The precise ratio of N-alkylated isomers is highly dependent on factors such as the nature of the purine substrate, the alkylating agent, the base, and the solvent system used. ub.edu

An alternative to direct alkylation is a convergent synthesis strategy that begins with substituted imidazole (B134444) precursors. This method involves constructing the pyrimidine (B1678525) portion of the purine ring onto a pre-functionalized imidazole. This allows for the regioselective introduction of substituents before the final purine ring is formed, offering better control over the final substitution pattern. researchgate.net

Table 1: General Conditions for N-Alkylation of Purinones

| Parameter | Common Reagents/Conditions | Typical Outcome |

|---|---|---|

| Starting Material | Hypoxanthine (Purin-6-one) | Provides the core purinone structure. |

| Alkylating Agent | Alkyl halides (e.g., Benzyl bromide) | Introduces the N-substituent. |

| Base | NaH, K2CO3, Cs2CO3 | Deprotonates the purine ring for reaction. |

| Solvent | DMF, Acetonitrile, DMSO | Solubilizes reactants and influences regioselectivity. |

| Regioselectivity | Mixture of N7/N9 isomers often predominates. ub.edunih.gov | A key challenge in direct alkylation. |

Novel Methodologies in the Synthesis of 3,7-Dibenzyl-3,7-dihydro-6h-purin-6-one

Recent advancements in synthetic organic chemistry have focused on overcoming the limitations of classical methods, emphasizing regioselectivity and sustainability.

Regioselective and Chemoselective Synthesis Approaches

For the synthesis of a 3,7-disubstituted purinone, a sequential, regioselective approach is often necessary. One strategy involves the use of protecting groups to temporarily block certain nitrogen atoms, directing the alkylation to the desired position. After the first substitution, the protecting group is removed, and the second alkyl group is introduced.

More advanced methods seek to avoid protection-deprotection sequences. For example, a direct N7 regioselective alkylation of 6-substituted purines has been developed using N-trimethylsilylated purines with a tert-alkyl halide, catalyzed by a Lewis acid like tin(IV) chloride (SnCl4). nih.govacs.org While this method was demonstrated for tert-alkylation, the principle of activating the purine ring via silylation to control the reaction site is a valuable strategy. The choice of solvent and the nature of the substituent at the C6 position can also profoundly influence the N7/N9 isomeric ratio.

Microwave-assisted organic synthesis has also emerged as a powerful tool. It can significantly reduce reaction times and, in some cases, improve regioselectivity. For purine alkylation, microwave irradiation has been shown to favor the formation of the thermodynamically more stable N9 isomer, but careful optimization of conditions can be used to target other isomers. ub.edu

Sustainable and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmacologically relevant molecules to minimize environmental impact. researchgate.netmdpi.com

Key green approaches applicable to the synthesis of the target compound include:

Use of Greener Solvents: Traditional solvents like DMF are effective but pose environmental and health concerns. Research is focused on replacing them with more benign alternatives such as water, ethanol, or propylene (B89431) carbonate. nih.gov Microwave-assisted N-alkylation of heterocycles has been successfully performed in aqueous media, offering a greener alternative to traditional methods. rsc.org

Catalytic Methods: Employing catalysts instead of stoichiometric reagents reduces waste. While direct alkylation often requires a full equivalent of base, catalytic approaches for C-N bond formation are being developed.

Energy Efficiency: Microwave-assisted synthesis is an example of improving energy efficiency by dramatically shortening reaction times from hours to minutes. ub.edu

Atom Economy: Designing synthetic routes that maximize the incorporation of reactant atoms into the final product is a core green chemistry principle. This can involve using multicomponent reactions where several starting materials are combined in a single step.

Safer Reagents: An eco-friendly process using propylene carbonate as both a reagent and a solvent has been developed for the N-alkylation of heterocycles, avoiding the need for potentially genotoxic alkyl halides. nih.gov

Derivatization Strategies for Enhancing Molecular Diversity around the this compound Core

Once the 3,7-dibenzyl-purinone core is synthesized, further modifications can be made to generate a library of related compounds for biological screening and to explore structure-activity relationships (SAR).

N-Alkylation and N-Arylation Approaches

With the N3 and N7 positions occupied by benzyl groups, the remaining nitrogen atoms (N1 and N9) are potential sites for further functionalization, although the N9 position is part of the imidazole tautomer. The N1 position of the pyrimidine ring is a key site for introducing additional diversity.

N-Alkylation: Further N-alkylation at the N1 position can be achieved using standard alkylation conditions, such as reacting the 3,7-dibenzyl core with an alkyl halide in the presence of a base.

N-Arylation: The introduction of aryl groups can be more complex and often requires metal-catalyzed cross-coupling reactions. Copper-catalyzed N-arylation of purines with arylboronic acids or aryl halides has proven effective. researchgate.net These reactions often show a preference for the N9 position, but reaction conditions can be optimized to target other sites.

Modifications at the Purinone Ring System for Structure-Activity Relationship (SAR) Exploration

SAR studies are crucial for optimizing the biological activity of a lead compound. researchgate.net For the purinone scaffold, modifications at the carbon atoms (C2, C6, C8) and the nature of the N-substituents are critical determinants of activity. nih.govresearchgate.net

Modifications at C6: The 6-oxo group is a versatile handle for derivatization. It can be converted to a 6-chloropurine (B14466) intermediate using reagents like phosphoryl chloride (POCl3). This 6-chloro group is an excellent leaving group and can be readily displaced by a wide variety of oxygen, nitrogen, and sulfur nucleophiles. This allows for the synthesis of large libraries of 6-substituted purine derivatives, which has been a fruitful strategy in drug discovery. nih.govresearchgate.netnih.gov

Modifications at C2 and C8: The C2 and C8 positions of the purine ring are also important sites for modification. Introducing substituents at these positions can significantly alter the electronic properties and steric profile of the molecule, leading to changes in biological activity. nih.gov For example, libraries of 2,9-disubstituted-6-morpholino purines have been explored as potent enzyme inhibitors. nih.gov

Varying N-Substituents: The benzyl groups at the N3 and N7 positions can be replaced with a wide range of other alkyl or aryl groups to probe the effect of size, electronics, and hydrophobicity on biological activity.

Table 2: Potential Derivatization Sites on the Purin-6-one Core for SAR Studies

| Position | Type of Modification | Example Synthetic Strategy | Potential Impact on Activity |

|---|---|---|---|

| N1 | N-Alkylation / N-Arylation | Reaction with alkyl halides or copper-catalyzed arylation. | Modulates solubility and receptor interactions. |

| C2 | Substitution | Synthesis from substituted pyrimidine precursors or C-H activation. | Can influence hydrogen bonding and steric interactions. |

| C6 | Functional Group Interconversion | Chlorination (POCl3) followed by nucleophilic substitution. researchgate.netnih.gov | Dramatically alters biological profile; key for diverse libraries. |

| C8 | Substitution | Synthesis from substituted imidazole precursors; C-H activation. nih.gov | Affects electronic properties and can target specific binding pockets. |

By systematically applying these synthetic and derivatization strategies, libraries of compounds based on the this compound scaffold can be efficiently generated and evaluated, facilitating the discovery of novel therapeutic agents.

Advanced Structural Characterization and Conformational Analysis of 3,7 Dibenzyl 3,7 Dihydro 6h Purin 6 One

Spectroscopic Methods for Detailed Structural Elucidation (e.g., Advanced NMR, X-ray Crystallography of Co-crystals)

The definitive determination of the molecular structure of 3,7-Dibenzyl-3,7-dihydro-6h-purin-6-one relies on a combination of sophisticated spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and X-ray crystallography.

Advanced NMR spectroscopy offers a powerful tool for elucidating the connectivity and spatial arrangement of atoms in solution. For a molecule like this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed. 1H NMR would provide initial information on the chemical environment of the protons, while 13C NMR would characterize the carbon framework.

More advanced 2D NMR techniques are essential for unambiguous assignments and for probing through-bond and through-space correlations. Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks within the benzyl (B1604629) and purine (B94841) moieties. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for correlating protons to their directly attached carbons and to carbons that are two or three bonds away, respectively. This is particularly important for assigning the quaternary carbons of the purine ring and the ipso-carbons of the benzyl groups. Nuclear Overhauser Effect Spectroscopy (NOESY) would provide information about the spatial proximity of protons, which is invaluable for determining the preferred conformation of the benzyl groups relative to the purine core in solution.

| NMR Experiment | Purpose for this compound | Expected Observations |

| 1H NMR | To identify the chemical shifts and multiplicities of all protons. | Distinct signals for the purine ring proton, the methylene (B1212753) protons of the benzyl groups, and the aromatic protons of the benzyl rings. |

| 13C NMR | To identify the chemical shifts of all carbon atoms. | Resonances for the carbonyl carbon, the carbons of the purine ring, the methylene carbons, and the aromatic carbons of the benzyl groups. |

| COSY | To establish proton-proton coupling networks. | Correlations between adjacent protons within the benzyl rings. |

| HSQC | To correlate protons to their directly attached carbons. | Direct correlation of each proton signal to its corresponding carbon signal. |

| HMBC | To identify long-range proton-carbon correlations. | Correlations from the methylene protons to the purine ring carbons (N3 and N7) and to the ipso-carbons of the benzyl rings, confirming connectivity. |

| NOESY | To determine through-space proximity of protons. | Potential correlations between the methylene protons and the purine ring proton, as well as between the methylene protons and the ortho-protons of the benzyl rings, providing conformational insights. |

Furthermore, the formation and crystallographic analysis of co-crystals could provide insights into the intermolecular interactions of this compound. Co-crystallization with molecules capable of hydrogen bonding or π-stacking could reveal the preferred modes of non-covalent interactions, which are crucial in crystal engineering and supramolecular chemistry.

| Crystallographic Parameter | Information Gained for this compound |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal lattice. |

| Space Group | The symmetry of the crystal packing. |

| Bond Lengths and Angles | Precise geometric parameters of the molecule, confirming the purine structure and the geometry of the benzyl groups. |

| Torsion Angles | The dihedral angles defining the orientation of the benzyl groups relative to the purine ring. |

| Intermolecular Interactions | Identification of hydrogen bonds, π-stacking, and van der Waals interactions in the crystal packing. |

Conformational Landscape Analysis of the this compound Scaffold

The conformational landscape of this compound is primarily defined by the rotational freedom of the two benzyl groups attached to the N3 and N7 positions of the purine scaffold. The purine ring itself is expected to be largely planar, as is typical for such aromatic heterocyclic systems. The key conformational variables are the torsion angles around the N-CH2 and CH2-C(aromatic) bonds of the benzyl substituents.

The conformational flexibility of the benzyl groups can be described by the torsion angles τ1 (C2-N3-Cα-Cβ) and τ2 (C8-N7-Cγ-Cδ). A relaxed potential energy surface scan for these rotations would likely reveal several local energy minima corresponding to different spatial arrangements of the benzyl rings. These arrangements could range from a more extended conformation, where the benzyl groups are directed away from each other, to more compact forms where π-stacking interactions between the benzyl rings might play a stabilizing role.

Experimental validation of the conformational preferences in solution can be obtained from NMR spectroscopy, specifically through the analysis of NOE data and scalar coupling constants. For example, the observation of NOEs between the protons of the benzyl groups and the protons of the purine ring would provide evidence for specific spatial proximities and, by extension, preferred conformations.

| Conformational Feature | Method of Analysis | Expected Findings |

| Purine Ring Planarity | X-ray Crystallography, Computational Modeling | The purine ring is expected to be essentially planar. |

| Benzyl Group Orientation | Computational Modeling (DFT, Molecular Mechanics), NMR (NOESY) | Multiple low-energy conformers are likely to exist, with the orientation of the benzyl groups governed by a balance of steric repulsion and potential weak intramolecular interactions. |

| Rotational Barriers | Computational Modeling | Calculation of the energy barriers for rotation around the N-CH2 bonds would provide insight into the conformational dynamics. |

Stereochemical Investigations of this compound and its Chirally Modified Analogs

The parent molecule, this compound, is achiral as it does not possess any stereogenic centers and has a plane of symmetry. However, the introduction of chiral modifications to this scaffold can lead to stereoisomers with distinct three-dimensional arrangements and potentially different chemical and biological properties. nih.gov

Stereochemical investigations would primarily focus on chirally modified analogs. For instance, introducing a chiral center into one or both of the benzyl groups, such as by using (R)- or (S)-α-methylbenzylamine in the synthesis instead of benzylamine, would result in diastereomeric or enantiomeric products.

The synthesis of such chiral analogs would require stereospecific synthetic routes or the separation of racemic mixtures using chiral chromatography. The absolute configuration of the newly introduced stereocenters would be determined using techniques like X-ray crystallography of a single enantiomer or by comparing experimental circular dichroism (CD) spectra with those predicted by quantum chemical calculations.

For a chirally modified analog, such as one containing an α-methylbenzyl group, the stereochemistry would have a significant impact on the conformational preferences of the substituent. The different spatial arrangement of the phenyl group, the methyl group, and the hydrogen on the stereocenter would lead to diastereotopicity of the methylene protons in the other benzyl group, which could be observed in the 1H NMR spectrum.

The study of such chiral analogs is important for understanding how stereochemistry influences the molecular recognition properties of the purine scaffold. The introduction of chirality can lead to specific interactions with other chiral molecules, which is a fundamental concept in enantioselective catalysis and drug design. nih.gov

| Compound | Chirality | Key Stereochemical Feature | Method of Stereochemical Analysis |

| This compound | Achiral | Prochiral faces of the purine ring. | N/A |

| 3-Benzyl-7-((R)-α-methylbenzyl)-3,7-dihydro-6h-purin-6-one | Chiral | A single stereocenter in one of the N7-substituents. | X-ray Crystallography, Circular Dichroism (CD) Spectroscopy, Chiral HPLC. |

| 3,7-Bis((R)-α-methylbenzyl)-3,7-dihydro-6h-purin-6-one | Chiral | Two stereocenters of the same configuration. | X-ray Crystallography, CD Spectroscopy. |

| Meso-3,7-Bis(α-methylbenzyl)-3,7-dihydro-6h-purin-6-one | Achiral (meso) | Two stereocenters of opposite configuration ((R) and (S)). | NMR Spectroscopy (observation of diastereotopicity). |

Computational Chemistry and Molecular Modeling of 3,7 Dibenzyl 3,7 Dihydro 6h Purin 6 One

Quantum Chemical Studies on Electronic Structure and Reactivity of 3,7-Dibenzyl-3,7-dihydro-6h-purin-6-one

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of a molecule. cuny.edunih.gov These methods allow for the determination of molecular orbitals and charge distribution, which are critical for predicting chemical reactivity and intermolecular interactions.

For this compound, DFT calculations can be used to model its optimized geometry and electronic parameters. Key descriptors derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap between HOMO and LUMO (Egap) is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Another important output is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) that are susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack. For this compound, the carbonyl oxygen and the nitrogen atoms of the purine (B94841) ring are expected to be electron-rich centers, while the hydrogen atoms of the benzyl (B1604629) groups would be relatively electron-poor.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (Egap) | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 Debye | Indicates overall polarity of the molecule |

| Chemical Hardness (η) | 2.35 eV | Measures resistance to change in electron distribution |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

While quantum chemical studies provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the molecule's conformational landscape and its interactions with the environment, such as a solvent. manchester.ac.uk

| Parameter | Value/Setting |

|---|---|

| Simulation Software | GROMACS / AMBER |

| Force Field | GAFF (General Amber Force Field) |

| Solvent Model | TIP3P Water |

| System Temperature | 300 K |

| System Pressure | 1 bar |

| Simulation Time | 100 ns |

In Silico Prediction of Potential Biological Targets for this compound

Identifying the biological targets of a compound is a critical step in drug discovery. In silico methods provide a rapid and cost-effective means to generate hypotheses about these targets, which can then be validated experimentally.

Ligand-based virtual screening operates on the principle of "similar properties," where a compound is presumed to have biological activity similar to that of known active molecules with which it shares structural or physicochemical features. nih.gov This approach is particularly useful when the three-dimensional structure of the biological target is unknown.

For this compound, a pharmacophore model could be constructed. This model represents the essential steric and electronic features required for biological activity, such as hydrogen bond acceptors (e.g., the carbonyl oxygen), hydrogen bond donors, and aromatic rings (the benzyl groups and purine core). This pharmacophore model can then be used as a 3D query to screen large chemical databases. Compounds from the database that match the pharmacophore are identified as hits, and their known biological targets can be inferred as potential targets for the query molecule. nih.gov

When the 3D structure of a potential protein target is available, structure-based virtual screening, or molecular docking, is a powerful technique. nih.govmdpi.com Docking algorithms predict the preferred orientation of a ligand when bound to a protein's active site and estimate the strength of the interaction, typically as a "docking score" representing binding affinity. researchgate.netmdpi.com

The purine scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in inhibitors of protein kinases. tpcj.orgnih.gov Therefore, a plausible strategy for this compound would be to dock it against a panel of protein kinases implicated in various diseases. The docking results would provide insights into which kinases the compound is most likely to bind to. Analysis of the docked pose can reveal key intermolecular interactions, such as hydrogen bonds with backbone residues in the kinase hinge region, and hydrophobic interactions involving the benzyl groups, which are crucial for binding affinity and selectivity. nih.govnih.gov

| Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | -9.2 | Leu83, Glu81 | Hydrogen Bond, Hydrophobic |

| Epidermal Growth Factor Receptor (EGFR) | -8.7 | Met793, Leu718 | Hydrogen Bond, Pi-Alkyl |

| Phosphoinositide 3-kinase α (PI3Kα) | -9.5 | Val851, Met922 | Hydrogen Bond, Hydrophobic |

| B-Raf Kinase (V600E mutant) | -8.9 | Cys532, Trp531 | Hydrogen Bond, Pi-Pi Stacking |

Predictive ADMET Modeling for in silico Lead Optimization of this compound Derivatives

In the process of drug development, a compound must not only be active against its target but also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. optibrium.com Predicting these properties early in the discovery pipeline using computational models can significantly reduce the attrition rate of drug candidates in later stages. sci-hub.seoptibrium.com

For this compound and its potential derivatives, a variety of ADMET parameters can be predicted using QSAR (Quantitative Structure-Activity Relationship) models and other machine learning-based tools. tpcj.orgbiorxiv.org These predictions are based on the molecule's structure and physicochemical properties.

Key predicted properties include:

Absorption: Parameters like gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability.

Distribution: Plasma protein binding (PPB) is a key factor, as only the unbound fraction of a drug is active.

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions. nih.gov

Excretion: Properties related to how the compound is cleared from the body. optibrium.com

Toxicity: Flags for potential toxicities such as mutagenicity, cardiotoxicity (e.g., hERG inhibition), or hepatotoxicity. researchgate.net

The results from ADMET modeling are vital for in silico lead optimization. If this compound shows poor predicted properties (e.g., low solubility or high predicted toxicity), its structure can be virtually modified. The ADMET properties of these new derivatives are then predicted, creating a feedback loop that guides the synthesis of compounds with a more balanced profile of potency and drug-likeness. nih.govnih.gov

| Property Category | Parameter | Predicted Value/Outcome | Desirability |

|---|---|---|---|

| Absorption | GI Absorption | High | Good |

| BBB Permeant | No | Depends on target | |

| Distribution | Plasma Protein Binding | >95% | High |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential for DDI |

| CYP3A4 Inhibitor | No | Good | |

| Toxicity | hERG I Inhibitor | No | Low cardiotoxicity risk |

| AMES Toxicity | No | Non-mutagenic |

Investigation of Biological Targets and Mechanisms of Action for 3,7 Dibenzyl 3,7 Dihydro 6h Purin 6 One in Vitro Studies

Identification of Receptor Binding Profiles for 3,7-Dibenzyl-3,7-dihydro-6H-purin-6-one

No studies reporting the receptor binding affinities or functional activities of this compound were identified.

There is no available data from in vitro assays to characterize the binding profile of this compound at any G Protein-Coupled Receptors.

No research findings were located that describe the interaction of this compound with nuclear receptors or any other intracellular receptor types.

Enzymatic Inhibition and Activation Studies with this compound

Specific data on the modulatory effects of this compound on various enzyme families is not present in the current scientific literature.

No kinase inhibition assay results for this compound have been published. Therefore, its inhibitory activity (e.g., IC₅₀ values) against any kinase target is unknown.

There are no available studies that have evaluated the effect of this compound on phosphodiesterase (PDE) enzymes.

No data from in vitro studies is available to suggest any interaction or modulatory activity of this compound with other families of enzymes.

Cellular Pathway Modulation by this compound (Mechanistic in vitro Focus)

Signal Transduction Cascade Analysis

No published studies were identified that have analyzed the effects of this compound on specific signal transduction cascades. Research in this area would typically involve treating cell lines with the compound and measuring the activity of key proteins in various signaling pathways, such as phosphorylation events in kinase cascades.

Gene Expression Profiling

There is no available data from gene expression profiling studies, such as microarray or RNA-sequencing, that would indicate how this compound may alter gene expression in cells. Such studies would be crucial in identifying the cellular processes and pathways modulated by the compound.

Protein-Protein Interaction Studies

Investigations into the potential of this compound to modulate protein-protein interactions have not been reported in the available literature. Techniques like co-immunoprecipitation or yeast two-hybrid screens would be necessary to determine if this compound can disrupt or stabilize specific protein complexes.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Elucidating Key Pharmacophoric Features

Without a series of biologically evaluated derivatives of this compound, the key pharmacophoric features—the essential structural motifs required for biological activity—remain undefined. Elucidating these features would require the synthesis and testing of various analogs to identify which parts of the molecule are critical for its effects.

Impact of Substituent Modifications on Biological Activity

Similarly, no studies are available that systematically explore how modifying the benzyl (B1604629) groups or other positions on the purine (B94841) core of this compound affects its biological activity. Such research is fundamental to understanding the structure-activity relationships and for the rational design of more potent or selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgresearchgate.net While specific QSAR studies focusing exclusively on this compound are not extensively available in publicly accessible literature, the methodology provides a framework for predicting the biological activity of novel derivatives and understanding the structural requirements for their therapeutic action. wikipedia.orgnih.gov

A typical QSAR study involves the generation of a dataset of structurally related compounds, in this case, analogs of this compound, and the experimental determination of their biological activity (e.g., IC50 values against a specific biological target). researchgate.net Subsequently, a wide array of molecular descriptors for each compound is calculated. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties. srmist.edu.inslideshare.net

Statistical methods, such as multiple linear regression, are then employed to develop a mathematical equation that relates the molecular descriptors to the biological activity. nih.gov The resulting QSAR model can be used to predict the activity of new, yet-to-be-synthesized compounds, thereby guiding medicinal chemistry efforts in designing more potent molecules. wikipedia.orgsrmist.edu.in

For a hypothetical series of this compound derivatives, a QSAR study might explore how modifications to the benzyl groups or substitutions on the purine core influence a particular biological activity. The generated model would highlight the key structural features that are either beneficial or detrimental to the desired activity.

To illustrate the data involved in a QSAR analysis, the following interactive table presents a hypothetical dataset for a series of purine derivatives. This data is for illustrative purposes only and does not represent actual experimental findings for this compound.

Hypothetical Data for QSAR Modeling of Purine Derivatives

| Compound | Biological Activity (log 1/C) | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., Molar Refractivity) | Molecular Descriptor 3 (e.g., Dipole Moment) |

|---|---|---|---|---|

| Derivative 1 | 5.2 | 3.1 | 85.2 | 2.5 |

| Derivative 2 | 4.8 | 2.9 | 82.1 | 2.9 |

| Derivative 3 | 5.5 | 3.4 | 88.9 | 2.3 |

| Derivative 4 | 4.5 | 2.7 | 80.5 | 3.1 |

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using a set of compounds not employed in the model's development. nih.gov A statistically robust and validated QSAR model can be an invaluable tool in the drug discovery process, enabling the prioritization of synthetic targets and providing insights into the mechanism of action at a molecular level. researchgate.netnih.gov The ultimate goal of such studies is to create a reliable predictive tool for the design of novel compounds with enhanced biological activity. nih.gov

Chemical Biology Applications of 3,7 Dibenzyl 3,7 Dihydro 6h Purin 6 One

Use of 3,7-Dibenzyl-3,7-dihydro-6h-purin-6-one in Target Validation Studies

Target validation is a critical step in the drug discovery process, confirming that the modulation of a specific biological target has a desired therapeutic effect. Small molecules are frequently employed in target validation studies to inhibit or activate a target protein in cellular or animal models. While numerous purine (B94841) derivatives have been successfully utilized as inhibitors for various protein families, particularly kinases, there is no specific information available on the application of this compound in such studies.

Strategies for Affinity Tagging and Bioconjugation of this compound

Affinity tagging and bioconjugation are chemical techniques used to attach a molecule of interest to another molecule, such as a protein or a solid support. These methods are essential for a variety of applications, including the purification of target proteins (affinity chromatography) and the identification of binding partners (pull-down assays).

The successful bioconjugation of a purine derivative requires the presence of a suitable functional group that can be chemoselectively reacted with a corresponding functional group on the tagging molecule. There are no documented strategies or methodologies specifically describing the affinity tagging or bioconjugation of this compound.

Future Research Directions and Unaddressed Questions for 3,7 Dibenzyl 3,7 Dihydro 6h Purin 6 One Research

Emerging Synthetic Methodologies for Complex Purinone Analogues

The synthesis of purinone analogues has evolved significantly, moving beyond classical methods to embrace more efficient and versatile strategies. Future research on 3,7-Dibenzyl-3,7-dihydro-6h-purin-6-one should leverage these emerging methodologies to build libraries of novel derivatives for biological screening.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid synthesis of heterocyclic compounds, including purine (B94841) analogues. This technology can significantly reduce reaction times and improve yields, facilitating the efficient production of a diverse range of derivatives. Another promising approach is the use of phase transfer catalysis (PTC), which has been successfully employed in the selective alkylation of purine rings. nih.govresearchgate.net Exploring PTC for the introduction of varied substituents at the N3 and N7 positions of the purin-6-one core could yield novel compounds with enhanced biological activity.

Furthermore, the development of novel bio-isosteres of purine analogues, such as triazolopyrimidines, offers an exciting avenue for structural diversification. ekb.eg Applying these bio-isosteric replacement strategies to the 3,7-dibenzyl scaffold could lead to compounds with improved pharmacological properties.

Table 1: Emerging Synthetic Strategies for Purinone Analogues

| Methodology | Description | Potential Application for this compound |

| Microwave-Assisted Organic Synthesis (MAOS) | Utilizes microwave irradiation to accelerate chemical reactions. | Rapid synthesis of a library of derivatives with diverse substituents. |

| Phase Transfer Catalysis (PTC) | Facilitates the reaction between reactants in different phases. | Selective introduction of various alkyl and aryl groups at the N3 and N7 positions. nih.govresearchgate.net |

| Bio-isosteric Replacement | Substitution of a functional group with another that has similar physical and chemical properties. | Creation of novel analogues with potentially improved efficacy and safety profiles. ekb.eg |

Advanced Computational Approaches for Optimizing this compound Derivatives

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery. nih.gov For this compound, advanced computational approaches can guide the rational design of derivatives with optimized binding affinities and selectivity for specific biological targets.

Molecular docking studies can be employed to predict the binding modes of this compound derivatives within the active sites of various enzymes and receptors. nih.govmdpi.com This information can inform the design of modifications to the benzyl (B1604629) substituents or the purine core to enhance interactions with key amino acid residues. For instance, structure-activity relationship (SAR) studies, guided by computational predictions, can systematically explore the impact of different functional groups on biological activity. mdpi.com

Furthermore, the use of artificial intelligence (AI) and machine learning algorithms is revolutionizing drug design. nih.gov These methods can analyze large datasets of chemical structures and biological activities to identify novel scaffolds and predict the properties of virtual compounds, thereby accelerating the discovery of potent and selective inhibitors.

Table 2: Computational Approaches for Derivative Optimization

| Computational Method | Description | Application in this compound Research |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. | Identify potential biological targets and guide the design of more potent derivatives. nih.govmdpi.com |

| Structure-Activity Relationship (SAR) | Relates the chemical structure of a molecule to its biological activity. | Systematically optimize the structure of the lead compound to improve its therapeutic properties. mdpi.com |

| Artificial Intelligence (AI) and Machine Learning | Utilizes algorithms to learn from data and make predictions. | Accelerate the discovery of novel derivatives with desired pharmacological profiles. nih.gov |

Exploration of Novel Biological Targets and Therapeutic Areas for Purinone Scaffolds

The purinone scaffold is a versatile platform that has yielded inhibitors for a wide range of biological targets, including kinases, heat shock proteins, and viral enzymes. nih.govnih.govresearchgate.net A key future direction for this compound research is the systematic exploration of its potential to modulate novel biological targets and address unmet medical needs.

Given the prevalence of the purine core in inhibitors of cyclin-dependent kinases (CDKs), it would be prudent to screen this compound and its derivatives against a panel of CDKs. nih.gov The Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway implicated in cancer, represents another attractive target for purine-based antagonists. mdpi.com

Moreover, the structural similarity of purinones to endogenous nucleosides suggests potential applications in antiviral therapy. ekb.egresearchgate.netnih.gov Screening against a broad range of viral polymerases and other essential viral enzymes could uncover novel antiviral agents. The ongoing search for effective treatments for emerging viral infections underscores the importance of exploring new chemical entities like this compound. ekb.eg

Table 3: Potential Biological Targets for Purinone Scaffolds

| Biological Target Class | Examples | Therapeutic Area |

| Kinases | Cyclin-Dependent Kinases (CDKs), FLT3 | Cancer mdpi.comnih.gov |

| Chaperone Proteins | Heat Shock Protein 90 (Hsp90) | Cancer nih.govnih.gov |

| G-Protein Coupled Receptors | Smoothened (SMO) Receptor | Cancer mdpi.com |

| Viral Enzymes | Viral Polymerases | Infectious Diseases ekb.egresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.